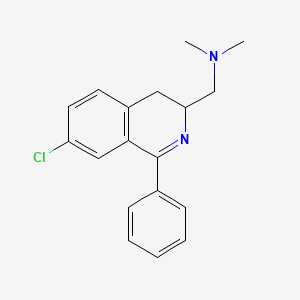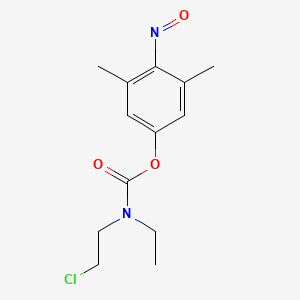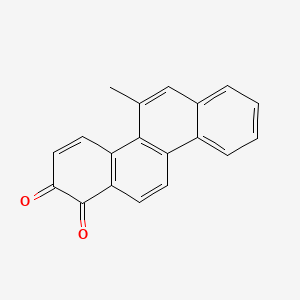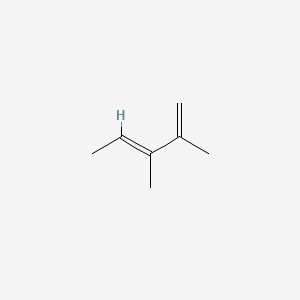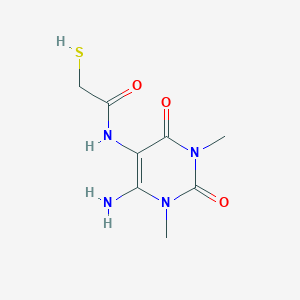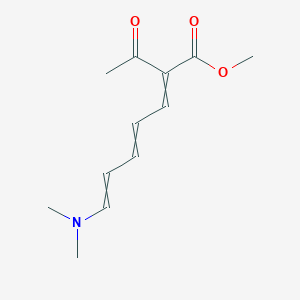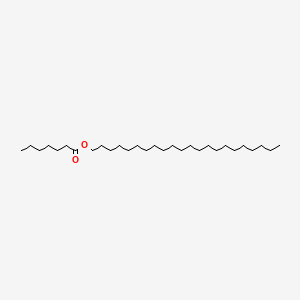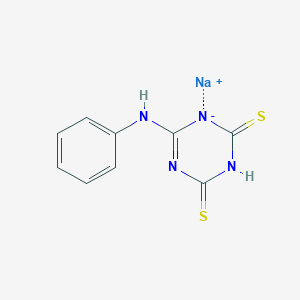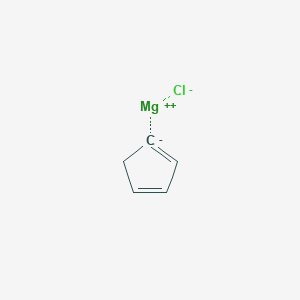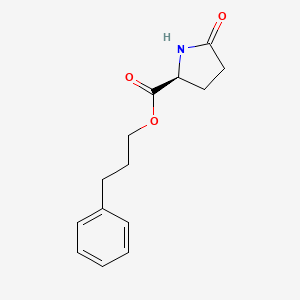
3-Phenylpropyl 5-oxoprolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Phenylpropyl 5-oxoprolinate involves several steps. One common method includes the reaction of 3-phenylpropylamine with 5-oxoproline under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve more advanced techniques and equipment to scale up the synthesis process while maintaining quality and efficiency .
Chemical Reactions Analysis
3-Phenylpropyl 5-oxoprolinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Phenylpropyl 5-oxoprolinate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Phenylpropyl 5-oxoprolinate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Phenylpropyl 5-oxoprolinate can be compared with other similar compounds, such as:
5-oxoproline: An intermediate metabolite in the glutathione cycle.
3-phenylpropanol: Used in foods, beverages, and cosmetics as a fragrance ingredient.
The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
60555-56-8 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-phenylpropyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c16-13-9-8-12(15-13)14(17)18-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)/t12-/m0/s1 |
InChI Key |
SOIVJGYTVHDYQH-LBPRGKRZSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OCCCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)NC1C(=O)OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


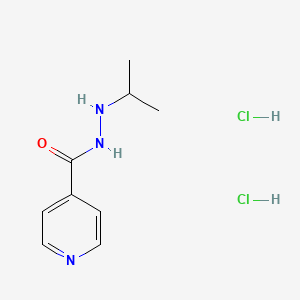
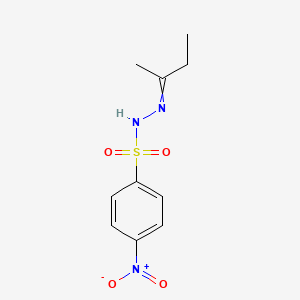

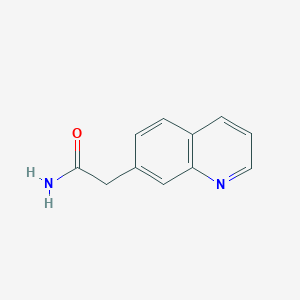
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)
